ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
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Overview
Description
Ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridine derivatives
Preparation Methods
The synthesis of ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of ethanol as a solvent and triethylamine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese triflate and tert-butyl hydroperoxide, as well as reducing agents and alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential as an inhibitor of protein kinases and other enzymes . Additionally, it has applications in the development of fluorescent probes and other diagnostic tools . In industry, it is used as a corrosion inhibitor for carbon steel .
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate involves its interaction with specific molecular targets, such as protein kinases . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate is unique due to its specific structure and functional groups. Similar compounds include other cyclopenta[b]pyridine derivatives, such as 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) and 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile . These compounds share similar core structures but differ in their substituents and specific biological activities.
Properties
CAS No. |
904929-06-2 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-11(15)6-9-4-3-8-5-10(13)7-14-12(8)9/h5,7,9H,2-4,6,13H2,1H3 |
InChI Key |
IEMGWBMVQLVHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1N=CC(=C2)N |
Origin of Product |
United States |
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